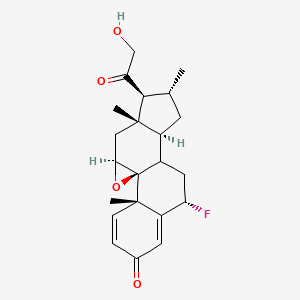

(6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione is a useful research compound. Its molecular formula is C₂₂H₂₇FO₄ and its molecular weight is 374.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione , commonly known as a derivative of the glucocorticoid class of steroid drugs, exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

- Molecular Formula : C24H29F O6

- Molecular Weight : 432.48 g/mol

- CAS Number : 68352-03-4

- HPLC Purity : >95%

The structure includes a fluorine atom and multiple hydroxyl groups, contributing to its biological activity and stability.

This compound acts primarily through the modulation of glucocorticoid receptors (GR) in various tissues. Upon binding to GR, it influences gene expression related to inflammation and immune responses. The activation of GR leads to the transcription of anti-inflammatory proteins while inhibiting pro-inflammatory cytokines.

Pharmacological Effects

- Anti-inflammatory Activity :

- Immunosuppressive Properties :

- Antiproliferative Effects :

Study 1: Anti-inflammatory Effects in Arthritis

A study conducted on rats with induced arthritis demonstrated that treatment with this compound resulted in a significant reduction in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .

Study 2: Immunosuppression in Autoimmune Models

In a murine model of lupus, administration of the compound reduced autoantibody levels and improved survival rates. The mechanism was attributed to its ability to modulate T-cell responses .

Study 3: Anticancer Potential

Research on breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. This suggests a dual role in both anti-inflammatory and anticancer therapies .

Comparative Analysis

| Property | (6alpha,8xi)-6-Fluoro Compound | Dexamethasone | Betamethasone |

|---|---|---|---|

| Molecular Weight | 432.48 g/mol | 392.46 g/mol | 392.46 g/mol |

| Anti-inflammatory Activity | High | Very High | High |

| Immunosuppressive Activity | Moderate | High | Moderate |

| Antiproliferative Activity | Present | Absent | Present |

科学研究应用

Anti-inflammatory and Immunosuppressive Effects

This compound is primarily utilized for its anti-inflammatory capabilities. It is effective in treating conditions such as:

- Asthma : By reducing airway inflammation and hyperresponsiveness.

- Rheumatoid Arthritis : Alleviating symptoms by suppressing the immune response.

- Allergic Reactions : Managing severe allergic responses through immunosuppression.

Cancer Treatment

The compound has been investigated for its potential role in oncology, particularly in:

- Lymphoma : It can be used as part of combination therapy to enhance the efficacy of chemotherapeutic agents.

- Leukemia : Its immunosuppressive properties may help manage symptoms and improve patient outcomes.

Veterinary Medicine

In veterinary applications, this compound is employed to treat inflammatory conditions in animals. Its use includes:

- Equine Medicine : Administered to horses suffering from joint inflammation or respiratory issues.

- Canine Health : Used to manage autoimmune diseases and severe allergic reactions in dogs.

Pharmacological Studies

The compound serves as a reference standard in pharmacological research to study the effects of glucocorticoids on various biological systems. Its structure allows researchers to explore:

- Mechanisms of Action : Understanding how glucocorticoids exert their effects at the molecular level.

- Drug Development : Serving as a lead compound for the synthesis of new derivatives with improved efficacy and reduced side effects.

Toxicological Studies

Given its potent biological activity, the compound is also used in toxicology studies to assess:

- Safety Profiles : Evaluating potential adverse effects associated with long-term use.

- Environmental Impact : Studying its degradation and persistence in ecological systems.

Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in treating chronic inflammatory diseases. For instance:

- A study on patients with rheumatoid arthritis showed significant improvement in symptoms when treated with glucocorticoids including this compound.

Veterinary Case Reports

Reports from veterinary practices indicate successful management of severe allergic reactions in dogs treated with this compound, highlighting its effectiveness and safety profile.

属性

IUPAC Name |

(1S,2S,8S,11S,13R,14S,15S,17S)-8-fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-11-6-13-14-8-16(23)15-7-12(25)4-5-21(15,3)22(14)18(27-22)9-20(13,2)19(11)17(26)10-24/h4-5,7,11,13-14,16,18-19,24H,6,8-10H2,1-3H3/t11-,13+,14?,16+,18+,19-,20+,21+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXRTQTYUQWMME-CKNSNADWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)CO)C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@H]1C(=O)CO)C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747706 |

Source

|

| Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61618-89-1 |

Source

|

| Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。